molecular formula C31H25N3O2 B299917 3-benzyl-1-cinnamyl-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione

3-benzyl-1-cinnamyl-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione

Cat. No. B299917
M. Wt: 471.5 g/mol
InChI Key: YBNCSEWPXDNEQH-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-1-cinnamyl-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione, also known as TQS, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. It was first synthesized in 2010 by a research group at the University of California, San Francisco. Since then, numerous studies have been conducted to investigate its synthesis, mechanism of action, and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-benzyl-1-cinnamyl-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. 3-benzyl-1-cinnamyl-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of downstream signaling pathways. This results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells. In Alzheimer's disease, 3-benzyl-1-cinnamyl-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid beta peptides.
Biochemical and Physiological Effects
3-benzyl-1-cinnamyl-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune response. In cancer cells, 3-benzyl-1-cinnamyl-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione has been shown to induce cell cycle arrest and reduce the expression of anti-apoptotic proteins. In Alzheimer's disease, 3-benzyl-1-cinnamyl-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione has been shown to reduce amyloid beta deposition and improve cognitive function. In immunology, 3-benzyl-1-cinnamyl-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione has been shown to reduce inflammation and modulate the immune response.

Advantages and Limitations for Lab Experiments

The advantages of using 3-benzyl-1-cinnamyl-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione in lab experiments include its high potency and specificity for CK2 inhibition, its ability to inhibit multiple cancer cell lines, and its potential therapeutic applications in various diseases. However, there are also limitations to using 3-benzyl-1-cinnamyl-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione in lab experiments, including its low solubility in water, its potential toxicity at high concentrations, and the need for further optimization of its synthesis method.

Future Directions

There are numerous future directions for 3-benzyl-1-cinnamyl-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione research, including the optimization of its synthesis method, the development of more potent and selective inhibitors of CK2, and the investigation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-benzyl-1-cinnamyl-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione and to investigate its potential side effects and toxicity. Overall, 3-benzyl-1-cinnamyl-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione has shown great promise as a potential therapeutic agent in various diseases and warrants further investigation.

Synthesis Methods

The synthesis of 3-benzyl-1-cinnamyl-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione involves a multi-step process that includes the reaction of 2-aminobenzonitrile with cinnamaldehyde to form a Schiff base, which is then cyclized with isatin to form the spirocyclic structure. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. This synthesis method has been optimized and improved over the years to increase the yield and purity of the final product.

Scientific Research Applications

3-benzyl-1-cinnamyl-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione has been extensively studied in various scientific fields, including cancer research, neuroscience, and immunology. It has been shown to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and autoimmune disorders. In cancer research, 3-benzyl-1-cinnamyl-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In Alzheimer's disease research, 3-benzyl-1-cinnamyl-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione has been shown to improve cognitive function and reduce amyloid beta deposition in animal models. In immunology research, 3-benzyl-1-cinnamyl-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione has been shown to modulate the immune response and reduce inflammation.

properties

Product Name

3-benzyl-1-cinnamyl-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione

Molecular Formula

C31H25N3O2

Molecular Weight

471.5 g/mol

IUPAC Name

3-benzyl-1//'-[(E)-3-phenylprop-2-enyl]spiro[1H-quinazoline-2,3//'-indole]-2//',4-dione

InChI

InChI=1S/C31H25N3O2/c35-29-25-17-7-9-19-27(25)32-31(34(29)22-24-14-5-2-6-15-24)26-18-8-10-20-28(26)33(30(31)36)21-11-16-23-12-3-1-4-13-23/h1-20,32H,21-22H2/b16-11+

InChI Key

YBNCSEWPXDNEQH-LFIBNONCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)C/C=C/C6=CC=CC=C6

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC=CC6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC=CC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.